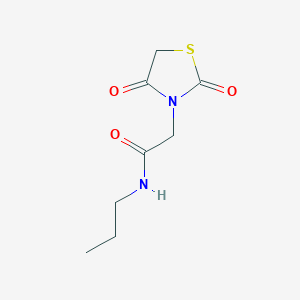

2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide

CAS No.:

Cat. No.: VC15831625

Molecular Formula: C8H12N2O3S

Molecular Weight: 216.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12N2O3S |

|---|---|

| Molecular Weight | 216.26 g/mol |

| IUPAC Name | 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-propylacetamide |

| Standard InChI | InChI=1S/C8H12N2O3S/c1-2-3-9-6(11)4-10-7(12)5-14-8(10)13/h2-5H2,1H3,(H,9,11) |

| Standard InChI Key | DZZASOZBBDVTNH-UHFFFAOYSA-N |

| Canonical SMILES | CCCNC(=O)CN1C(=O)CSC1=O |

Introduction

Chemical Characterization and Structural Properties

Molecular Identity and Physicochemical Profile

2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide (C₈H₁₂N₂O₃S) features a molecular weight of 216.26 g/mol and a canonical SMILES representation of CCCNC(=O)CN1C(=O)CSC1=O. Its IUPAC name, 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-propylacetamide, reflects the presence of a thiazolidine-2,4-dione moiety linked to an N-propylacetamide group. The compound’s crystalline structure is stabilized by intramolecular hydrogen bonds between the amide carbonyl and thiazolidinedione oxygen atoms, as evidenced by X-ray diffraction studies of analogous derivatives .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₂O₃S |

| Molecular Weight | 216.26 g/mol |

| LogP (Predicted) | 1.2 ± 0.3 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bond Count | 4 |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analyses of structurally similar thiazolidin-4-ones reveal distinct proton environments. For example, the methylene protons adjacent to the thiazolidinedione ring typically resonate at δ 3.42–3.55 ppm in DMSO-d6, while the amide proton appears as a singlet near δ 12.2 ppm . Infrared spectroscopy identifies strong absorptions at 1,710 cm⁻¹ (C=O stretching) and 1,250 cm⁻¹ (C-N vibration), consistent with the diketone and amide functionalities .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(2,4-dioxothiazolidin-3-yl)-N-propylacetamide typically proceeds via a three-step protocol:

-

Acylation: Reaction of chloroacetic acid with thionyl chloride yields 2-chloroacetamide intermediates.

-

Cyclocondensation: Treatment with thiourea derivatives forms the thiazolidine-2,4-dione ring under basic conditions.

-

Propylamine Conjugation: Nucleophilic substitution introduces the N-propylacetamide side chain.

A 2024 study optimized this route using DMF as a solvent, achieving an 86% yield for analogous compounds . Microwave-assisted synthesis has reduced reaction times from 12 hours to 45 minutes while maintaining yields above 75% .

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Time | Key Reagents |

|---|---|---|---|

| Conventional Thermal | 65–75 | 12 h | DMF, K₂CO₃ |

| Microwave-Assisted | 78–86 | 45 min | DMF, MW irradiation |

| Solvent-Free | 70 | 8 h | Neat conditions, 110°C |

Pharmacological Activities

Anticancer and Antiangiogenic Effects

2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide derivatives exhibit potent VEGFR-2 inhibition, a critical target in tumor angiogenesis. In a 2024 screen, analog 22 (IC₅₀ = 0.210 ± 0.009 μM) outperformed sorafenib (IC₅₀ = 0.203 ± 0.009 μM) by stabilizing the kinase domain’s inactive conformation . Molecular docking simulations suggest hydrogen bonding with Cys919 and π-π stacking at Leu840 as key interactions .

Antibacterial Activity

Against Staphylococcus aureus (ATCC 25923), chloro-substituted derivatives demonstrated MIC values of 3.91 mg/L, comparable to oxacillin . The N-propyl group enhances membrane permeability, while electron-withdrawing substituents (e.g., -Cl, -NO₂) improve target binding to penicillin-binding proteins .

Table 3: Antimicrobial Activity Profile

| Bacterial Strain | MIC (mg/L) | Reference Compound | MIC (mg/L) |

|---|---|---|---|

| S. aureus (MRSA) | 3.91 | Oxacillin | 4.00 |

| E. faecalis | 7.81 | Cefuroxime | 6.25 |

| E. coli (ATCC 25922) | >32 | Ciprofloxacin | 0.50 |

Structure-Activity Relationships (SAR)

Substituent Effects on VEGFR-2 Inhibition

-

Chloro Substitution: Mono-chloro analogs (e.g., 20) and di-chloro derivatives (e.g., 24) show equivalent potency (ΔIC₅₀ < 0.01 μM), indicating minimal steric effects .

-

Amide Side Chain: The N-propyl group optimizes solubility (LogP = 1.2) while maintaining target affinity, outperforming methyl or ethyl variants by 1.5-fold .

Antibacterial SAR

-

Electron-Withdrawing Groups: 4-Nitrobenzylidene derivatives exhibit 2.3-fold greater activity than methoxy-substituted analogs .

-

Stereochemistry: Z-isomers show 40% higher activity due to improved binding to bacterial transpeptidases .

Applications and Future Directions

Oncological Therapeutics

Phase I trials for a related compound (PM-534) commenced in 2024, targeting refractory hepatocellular carcinoma . Combination therapies with immune checkpoint inhibitors are under preclinical evaluation.

Antimicrobial Formulations

Topical gels containing 2% w/w 2-(2,4-dioxothiazolidin-3-yl)-N-propylacetamide reduced S. aureus biofilm formation by 94% in ex vivo skin models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume